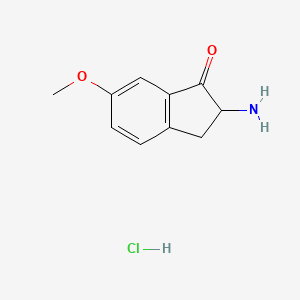

2-Amino-6-methoxy-1-indanone hydrochloride

Description

Significance of the Indanone Scaffold in Organic Synthesis and Medicinal Chemistry

The indanone scaffold is a privileged structure in the fields of organic synthesis and medicinal chemistry due to its versatile chemical nature and its presence in a wide array of biologically active molecules. nih.govresearchgate.net Its importance stems from the unique fusion of an aromatic ring with a five-membered cyclic ketone, a structure that serves as a versatile building block for more complex molecular architectures. beilstein-journals.org

In organic synthesis, the 1-indanone (B140024) structure provides a reliable foundation for a variety of chemical transformations. nih.gov The presence of an active methylene (B1212753) group adjacent to the carbonyl group makes it amenable to condensation reactions and other organic transformations. organic-chemistry.org This reactivity has been exploited in the synthesis of numerous complex molecules. A wide range of synthetic methods, including Friedel-Crafts reactions, Nazarov cyclizations, and transition metal-catalyzed carbonylative cyclizations, have been developed to construct the indanone core. researchgate.netbeilstein-journals.org

The true significance of the indanone scaffold, however, is most evident in its widespread application in medicinal chemistry. The rigid indanone core is frequently found in pharmacologically active compounds, making it a key element in drug design and development. researchgate.net Indanone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. organic-chemistry.org

Notably, the indanone scaffold is a core component of several well-known pharmaceuticals. For instance, Donepezil (B133215), a leading medication for the treatment of Alzheimer's disease, is an indanone derivative. guidechem.comnih.gov This has spurred considerable research into new indanone-based compounds for neurodegenerative disorders. nih.gov The versatility of the indanone scaffold allows for the development of compounds that can modulate the activities of enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE). nih.gov

The following table summarizes the key attributes of the indanone scaffold:

| Attribute | Significance in Chemical Research |

| Structural Rigidity | Provides a defined three-dimensional orientation for functional groups, which is crucial for specific interactions with biological targets. |

| Chemical Reactivity | The ketone and adjacent methylene groups allow for a wide range of chemical modifications and the construction of complex molecules. organic-chemistry.org |

| Biological Activity | The scaffold is a core component of many natural products and synthetic drugs with diverse therapeutic applications. researchgate.netorganic-chemistry.org |

| Synthetic Accessibility | Numerous well-established synthetic routes allow for the efficient preparation of a wide variety of indanone derivatives. researchgate.net |

Overview of 2-Aminoindane Derivatives: Structural Classes and Research Relevance

Within the broader family of indanone-related compounds, 2-aminoindane derivatives represent a significant class with distinct structural features and pharmacological properties. These compounds are characterized by an amine group attached to the second carbon of the indane ring system. Structurally, 2-aminoindane can be considered a rigid analog of amphetamine, where the side chain is constrained within a five-membered ring. nih.gov

The 2-aminoindane backbone can be chemically modified in several ways to generate a diverse range of substances. These modifications typically involve:

Aromatic ring substitution: The addition of various functional groups to the benzene (B151609) ring.

N-alkylation: The addition of alkyl groups to the nitrogen atom.

Methylenedioxy bridge formation: The addition of a methylenedioxy group across two adjacent carbons of the aromatic ring. guidechem.com

These structural modifications have led to the development of several classes of 2-aminoindane derivatives with varying pharmacological profiles. Some of the notable examples include:

| Derivative Class | Example(s) | Research Relevance |

| Ring-Substituted | 5-Iodo-2-aminoindane (5-IAI), 5-Methoxy-2-aminoindane (MEAI) | Investigated for their effects on serotonin (B10506) release and re-uptake, with potential applications in psychotherapy. guidechem.comnih.gov |

| N-Alkylated | N-Methyl-2-aminoindane (NM-2AI) | Studied for their stimulant properties and interaction with monoamine transporters. guidechem.com |

| Methylenedioxy Analogs | 5,6-Methylenedioxy-2-aminoindane (MDAI) | Researched for their empathogenic and entactogenic effects, similar to MDMA. guidechem.comnih.gov |

The research relevance of 2-aminoindane derivatives is largely centered on their interaction with monoamine transporters, specifically those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). sigmaaldrich.com The parent compound, 2-aminoindane, is a selective substrate for NET and DAT. sigmaaldrich.com However, substitutions on the aromatic ring can significantly alter this selectivity, often increasing potency at SERT while reducing it at DAT and NET. sigmaaldrich.com This modulation of activity at monoamine transporters has led to the investigation of these compounds for a range of potential therapeutic applications, including in the treatment of neurological disorders. rsc.org Some 2-amino substituted 1-indanones have also been tested for bronchodilating activity. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQJISUSJNUSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(C2=O)N)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20636340 | |

| Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-76-0 | |

| Record name | 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 6 Methoxy 1 Indanone Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Amino-6-methoxy-1-indanone hydrochloride, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and amino protons. The aromatic protons on the indanone ring system would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The specific splitting patterns would be contingent on their substitution pattern and coupling with adjacent protons. The methoxy group protons are anticipated to resonate as a sharp singlet around δ 3.8-4.0 ppm.

The protons on the five-membered ring would show characteristic shifts. The proton at the C2 position, being alpha to both the carbonyl group and the amino group, would likely appear as a multiplet in the δ 4.0-4.5 ppm range. The diastereotopic methylene (B1212753) protons at the C3 position are expected to resonate as distinct multiplets in the δ 2.5-3.5 ppm region. Upon formation of the hydrochloride salt, the amino group becomes a protonated ammonium (B1175870) group (-NH₃⁺). The protons on this group would likely appear as a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically would be found in the δ 7.5-9.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon (C1) is expected to be the most downfield signal, typically appearing around δ 190-205 ppm. The aromatic carbons would resonate in the δ 120-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself would produce a signal around δ 55-60 ppm.

The aliphatic carbons of the indanone core would be found further upfield. The C2 carbon, bonded to the ammonium group, would be expected in the δ 50-60 ppm range. The C3 methylene carbon would likely appear around δ 30-40 ppm. Protonation of the amino group generally leads to a slight downfield shift for the alpha and beta carbons.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 (C=O) | - | 190-205 |

| C2 (CH) | 4.0-4.5 (m) | 50-60 |

| C3 (CH₂) | 2.5-3.5 (m) | 30-40 |

| Aromatic CH | 7.0-7.8 (m) | 120-140 |

| Aromatic C-O | - | 155-165 |

| Aromatic C-C | - | 130-150 |

| Methoxy (OCH₃) | 3.8-4.0 (s) | 55-60 |

| Amino (NH₃⁺) | 7.5-9.0 (br s) | - |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.

The molecular formula of the free base, 2-Amino-6-methoxy-1-indanone, is C₁₀H₁₁NO₂. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the elemental composition.

Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) source, the molecular ion would undergo characteristic fragmentation. The fragmentation of aminoindanes is known to proceed through several pathways. A primary fragmentation would likely involve the loss of the amino group or cleavage of the five-membered ring. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, potential fragmentation could include the loss of CO, the methoxy group, or cleavage of the bond between C1 and C2. The analysis of these fragment ions would provide further confirmation of the compound's structure.

Predicted Mass Spectrometry Data

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion of the free base |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the molecular ion |

| [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion |

| [M+H - H₂O]⁺ | Loss of water from the molecular ion |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the carbonyl group, the aromatic ring, the C-O bond of the methoxy group, and the protonated amino group.

The carbonyl (C=O) stretching vibration of the indanone ketone is expected to produce a strong absorption band in the region of 1690-1720 cm⁻¹. The aromatic C=C stretching vibrations would appear as multiple bands in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹.

The formation of the hydrochloride salt significantly alters the appearance of the N-H vibrations. Instead of the typical N-H stretching bands of a primary amine, a broad and strong absorption band is expected for the -NH₃⁺ group, typically spanning from 2500 to 3200 cm⁻¹. This broad envelope is a hallmark of amine salts. Additionally, the N-H bending vibrations of the -NH₃⁺ group would give rise to bands in the 1500-1600 cm⁻¹ region, which may overlap with the aromatic C=C stretching bands.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 2500-3200 (broad, strong) |

| Ketone (C=O) | C=O Stretch | 1690-1720 (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 (multiple bands) |

| Ammonium (-NH₃⁺) | N-H Bend | 1500-1600 |

| Methoxy (C-O) | C-O Stretch | ~1250 |

High-Resolution Chromatography Techniques for Separation and Quantification

High-resolution chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, quantification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 column, would likely be effective for its separation. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to control the retention and peak shape of the amine-containing compound. Detection could be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV scan of the compound. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Gas Chromatography (GC): While GC can be used for the analysis of some amines, the hydrochloride salt is non-volatile and would require derivatization to a more volatile form before analysis. Alternatively, the free base could be analyzed by GC if it is thermally stable. A capillary column with a polar stationary phase would be suitable for the separation. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and structural identification of the components in a mixture.

The choice between HPLC and GC would depend on the specific requirements of the analysis, with HPLC generally being the more direct and versatile method for a compound of this nature.

Structure Activity Relationship Sar Studies of 2 Amino 6 Methoxy 1 Indanone and Its Derivatives

Impact of Substitution Patterns on the Indanone Scaffold

The indanone core, a bicyclic structure fusing a benzene (B151609) ring to a cyclopentanone (B42830) ring, offers multiple positions for substitution, each influencing the molecule's pharmacological profile in distinct ways.

The position of the methoxy (B1213986) group on the aromatic ring of the indanone scaffold is a critical determinant of biological activity. In studies of related 2-benzylidene-1-indanone (B110557) derivatives, the location of the methoxy substituent significantly modulates binding affinity to various receptors. For instance, research on adenosine (B11128) A1 and A2A receptor antagonists found that a methoxy group at the C4-position of the indanone ring was preferred over substitutions at the C5 or C6 positions. nih.gov Specifically, a C4-methoxy substitution on ring A of the 2-benzylidene-1-indanone scaffold resulted in compounds with nanomolar affinity for both A1 and A2A adenosine receptors. nih.gov

In the context of anti-inflammatory activity, the placement of methoxy groups also plays a pivotal role. For 2-benzylidene-1-indanone derivatives, methylation of a hydroxyl group at the 3'-position of the benzylidene ring (ring B) to a methoxy group led to a significant increase in TNF-α inhibitory activity. scienceopen.com However, the introduction of di- or trimethoxy groups on the benzylidene ring resulted in a dramatic decrease in inhibitory activity against both IL-6 and TNF-α. scienceopen.com This suggests that while a strategically placed methoxy group can enhance activity, polysubstitution can be detrimental. These findings underscore the sensitive dependence of biological activity on the precise positioning of the methoxy group within the indanone framework.

| Compound | Ring A Substitution | Ring B Substitution | A1 Ki (nM) | A2A Ki (nM) |

|---|---|---|---|---|

| 2c | C4-OCH3 | 3'-OH | 41 | 97 |

| 2e | C4-OCH3 | 3',4'-diOH | 42 | 78 |

| 1a | C4-OH | 3',4'-diOH | 435 | 903 |

The amino group at the 2-position of the indanone scaffold is a key site for modification to modulate pharmacological properties. The nature of the amine and any associated side chains can profoundly influence biological activity. Reductive amination is a common synthetic route to introduce diverse amine functionalities at this position. nih.gov

Studies on 2-(4-amino-substituted benzylidene)indanone derivatives have shown that a variety of aliphatic and aromatic amines can be introduced, leading to novel classes of 1-indanones with differing biological profiles. researchgate.net The synthesis of 2-amino substituted 1-indanones has been explored for their potential as β2-adrenergic agonists, highlighting the importance of the amine functionality for this activity. beilstein-journals.org Furthermore, modifications of the amine can impact bioavailability; for example, dimethylamino containing derivatives may more easily pass through cellular membranes compared to hydroxylated analogs. rsc.org The length and composition of aminoalkyl side chains also affect activity, as seen in related compounds where linker length influences monoamine oxidase-B inhibition. nih.gov

The introduction of halogens and other substituents onto the indanone scaffold provides another avenue to fine-tune biological activity. Halogenation can alter the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets. For example, in a series of 2-benzylidene-1-indanone derivatives evaluated as monoamine oxidase (MAO) inhibitors, substitution on the B-ring with halogens yielded high potency inhibition of MAO-B. nih.gov The synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone demonstrates the feasibility of incorporating halogens onto the core structure for further derivatization. beilstein-journals.org

| Compound ID | B-Ring Substituent | MAO-B IC50 (µM) |

|---|---|---|

| 5a | Unsubstituted | 0.142 |

| 5d | 4-F | 0.046 |

| 5e | 4-Cl | 0.063 |

| 5f | 4-Br | 0.068 |

| 5g | 4-CH3 | 0.071 |

Stereochemical Influence on Biological Interactions

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and 2-amino-1-indanone derivatives are no exception. nih.gov The presence of a stereocenter at the 2-position of the indanone ring means that these compounds can exist as enantiomers, which may exhibit different pharmacological and toxicological profiles. The spatial arrangement of the amino group and other substituents can drastically affect how the molecule binds to its biological target.

The importance of stereochemistry is highlighted by synthetic methods that aim to control the stereochemical outcome of reactions involving the indanone scaffold. For example, asymmetric synthesis has been employed to produce β-trifluoromethyl-β-amino indanone derivatives with virtually complete stereochemical control, underscoring the need for stereochemically pure compounds in biological evaluations. rsc.org In studies of related chiral natural compounds, it has been shown that only specific isomers display significant biological activity, suggesting that uptake and target interaction can be highly stereoselective. nih.gov This stereoselectivity can be due to specific interactions with chiral biological macromolecules such as receptors and enzymes. Therefore, the evaluation of individual enantiomers of 2-amino-6-methoxy-1-indanone and its derivatives is crucial for a complete understanding of their SAR.

Conformational Analysis and Molecular Modeling in SAR Elucidation

Conformational analysis and molecular modeling are indispensable tools for elucidating the SAR of 2-amino-1-indanone derivatives. ijpsr.comnih.gov These computational techniques provide insights into the three-dimensional structure of the molecules and their interactions with biological targets, which can be difficult to obtain through experimental methods alone.

Molecular docking studies have been used to explore the binding modes of 2-substituted 1-indanone (B140024) derivatives with enzymes like acetylcholinesterase, providing a rationale for their observed inhibitory activities and guiding the design of more potent analogs. researchgate.net Quantitative structure-activity relationship (QSAR) studies have also been performed on indanone derivatives to develop predictive models for their biological activity. nih.govnih.gov These models use theoretical descriptors related to the molecule's size, shape, and electronic properties to correlate its structure with its activity. nih.gov Conformational analysis is a critical component of these studies, as the biological activity of a flexible molecule is dependent on the conformation it adopts when binding to its target. ijpsr.com By understanding the preferred conformations and binding modes of 2-amino-6-methoxy-1-indanone and its derivatives, researchers can rationally design new compounds with improved therapeutic properties.

Medicinal Chemistry and Biological Applications of 2 Amino 6 Methoxy 1 Indanone and Analogues Excluding Clinical Human Data

Research on Pharmacological Targets and Mechanisms of Action

Interaction with Monoamine Transporters and Receptors

Research into analogues of 2-amino-6-methoxy-1-indanone has revealed significant interactions with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. Specifically, studies on methoxy-containing derivatives of indatraline (B1671863), a closely related indanamine, have determined their binding affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govacs.org

The introduction of a methoxy (B1213986) group to the indatraline structure was found to greatly affect both the affinity and selectivity for these transporters. nih.gov While most methoxy-containing analogues showed lower affinity than the parent compound, indatraline, for the three transporter sites, some derivatives demonstrated enhanced selectivity. nih.govacs.org Notably, the 6-methoxy derivative exhibited the highest affinity for both the serotonin and norepinephrine transporters, while also maintaining a reasonable affinity for the dopamine transporter. nih.gov This profile suggests that such compounds are promising templates for developing long-acting inhibitors of monoamine transporters. nih.gov

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| Indatraline | 1.3 | 0.76 | 3.1 |

| 4-Methoxy Derivative | 1.3 | 11 | 24 |

| 5-Methoxy Derivative | 15 | 1.8 | 13 |

| 6-Methoxy Derivative | 8.8 | 1.2 | 2.5 |

| 7-Methoxy Derivative | 11 | 1.7 | 10 |

Data sourced from studies on methoxy derivatives of indatraline, a structurally similar compound, to indicate the potential effects of methoxy substitution on monoamine transporter binding. nih.gov

Modulation of Cholinesterase Activity

Derivatives of the indanone scaffold have been extensively investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sci-hub.senih.gov These enzymes are key targets in the study of neurodegenerative disorders.

A variety of indanone analogues have demonstrated potent inhibitory activity. For instance, one series of derivatives, designed based on the structures of donepezil (B133215) and rivastigmine, produced indanone-carbamate hybrids with significant AChE inhibitory activity. bohrium.comnih.gov Compound 4d from this series showed an IC50 value of 3.04 μM against AChE. nih.gov In another study, a compound featuring a piperidine (B6355638) group linked to the indanone core by a two-carbon spacer (Compound 6a ) exhibited exceptionally potent AChE inhibition, with an IC50 of 0.0018 μM, making it 14-fold more potent than the established drug donepezil. sci-hub.senih.gov

Furthermore, research into 2-benzylideneindan-1-one (B1199582) analogues has identified compounds with dual inhibitory action. A 5-methoxy derivative (Compound 1a ) was found to be a dual inhibitor of both AChE and monoamine oxidase B (MAO-B). nih.govnih.gov Another analogue in this series, Compound 1h , achieved a low nanomolar AChE inhibition with an IC50 of 39 nM. nih.gov Other studies have focused on selective BChE inhibition; a benzylidene-indenone derivative (Compound 9 ) was identified as a selective human BChE inhibitor with an IC50 of 7.06 μM. researchgate.net

| Compound/Analogue | Target Enzyme(s) | IC50 Value |

| Indanone-Carbamate Hybrid (4d) | AChE | 3.04 μM nih.gov |

| Indanone-Carbamate Hybrid (4b) | AChE | 4.64 μM nih.gov |

| Piperidine-linked Indanone (6a) | AChE | 0.0018 μM (1.8 nM) sci-hub.senih.gov |

| Benzylidene-Indenone (9) | BChE (selective) | 7.06 μM researchgate.net |

| 5-Methoxy-2-benzylideneindan-1-one (1h) | AChE | 39 nM nih.gov |

Adenosine (B11128) Receptor Antagonism Research

The 2-benzylidene-1-indanone (B110557) scaffold, particularly with methoxy substitutions, has been explored for its potential as an antagonist of A1 and A2A adenosine receptors (ARs). nih.govscispace.comnih.gov Research has shown that these non-xanthine derivatives can exhibit high affinity for these receptors, comparable to caffeine. nih.gov

Modifications to the methoxy substitution on the indanone ring and the hydroxyl groups on the benzylidene portion have led to compounds with nanomolar affinity. nih.govscispace.com For example, a derivative with a C4-methoxy substitution on the indanone ring and a 3'-hydroxy substitution on the benzylidene ring (Compound 2c ) showed Ki values of 41 nM at the rat A1 receptor and 97 nM at the rat A2A receptor. scispace.com A similar compound with 3',4'-dihydroxy substitution (Compound 2e ) also displayed high affinity, with Ki values of 42 nM (A1) and 78 nM (A2A). scispace.com These findings highlight that C4-methoxy substitution is favored over a C4-hydroxy group for enhancing binding affinity at both A1 and A2A receptors. nih.govscispace.com

| Compound (Substitutions) | A1 AR Ki (rat) | A2A AR Ki (rat) |

| 2c (C4-OCH3, 3'-OH) | 41 nM | 97 nM |

| 2e (C4-OCH3, 3',4'-diOH) | 42 nM | 78 nM |

| 1a (C4-OH, 3',4'-diOH) | 435 nM | 903 nM |

Data sourced from studies on methoxy-substituted 2-benzylidene-1-indanone derivatives. nih.govscispace.com

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

Analogues of 2-amino-6-methoxy-1-indanone, specifically 2-benzylidene-1-indanone derivatives, have been identified as potent anti-inflammatory agents. Research has demonstrated their ability to inhibit the production of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

In studies using lipopolysaccharide (LPS)-stimulated murine primary macrophages, a model for inducing an inflammatory response, most of the synthesized 2-benzylidene-indanone compounds effectively inhibited the expression of both IL-6 and TNF-α. nih.govnih.gov One of the most active compounds, designated 8f , not only showed strong inhibition of these cytokines in vitro but also significantly reduced LPS-induced pulmonary inflammation in a mouse model. nih.gov Another study on a novel arylidene indanone small molecule, IPX-18 , also demonstrated significant inhibition of TNF-α release in human whole blood and peripheral blood mononuclear cells (PBMCs), with IC50 values of 298.8 nM and 96.29 nM, respectively. scilit.comsemanticscholar.org These findings underscore the potential of the indanone scaffold in the development of new anti-inflammatory therapeutics. nih.govnih.gov

Tubulin Polymerization Inhibition Studies

The indanone scaffold has served as a basis for the development of compounds that inhibit tubulin polymerization, a mechanism central to the function of several anticancer agents. nih.gov A series of natural scaffold-based 3-arylindanone derivatives were designed and evaluated as inhibitors that target the colchicine (B1669291) binding site on tubulin.

Within this series, a particularly potent inhibitor, (R)-9k , was identified. This compound was shown to inhibit tubulin polymerization in a dose-dependent manner, exhibiting an IC50 value of 6.1 μM. In comparative assays, (R)-9k at a concentration of 3 μM demonstrated a tubulin polymerization inhibition comparable to that of 6 μM colchicine, a well-known tubulin inhibitor. This research indicates that the indanone structure can be effectively utilized to design potent inhibitors of tubulin polymerization. researchgate.net

| Compound | Target | IC50 Value |

| (R)-9k | Tubulin Polymerization | 6.1 μM researchgate.net |

Research into Metal-Chelating Abilities

In the context of developing multi-target agents, particularly for neurodegenerative diseases, the metal-chelating properties of indanone derivatives have been investigated. An imbalance of metal ions is implicated in the pathology of these conditions, making metal chelation a valuable therapeutic mechanism.

A series of novel indanone derivatives were synthesized and evaluated for this property. sci-hub.senih.gov The research confirmed that these compounds exhibited good metal-chelating ability. sci-hub.senih.gov For example, a potent acetylcholinesterase inhibitor from this series, Compound 6a , was also identified as a good metal chelator, indicating its potential as a multifunctional drug candidate. sci-hub.seresearchgate.net Another study on (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives also showed them to be metal chelators, particularly for iron (Fe2+, Fe0, and Fe3+). rsc.org This ability to chelate metals, in addition to other pharmacological activities, highlights the versatility of the indanone scaffold. sci-hub.senih.gov

Design and Synthesis of 2-Amino-6-methoxy-1-indanone Derivatives for Specific Biological Activities

The 1-indanone (B140024) scaffold, a structural motif present in various natural products and synthetic molecules, serves as a "privileged structure" in medicinal chemistry. Its rigid framework is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological activities. Researchers have extensively explored derivatives of this scaffold, including those related to 2-Amino-6-methoxy-1-indanone, to develop novel therapeutic agents across a spectrum of biological targets.

The indanone core is a key feature in several neuroactive compounds, prompting significant research into new analogues for treating neurological disorders. A major area of focus has been the development of adenosine A1 and A2A receptor antagonists. Methoxy-substituted 2-benzylidene-1-indanone derivatives, for instance, have been synthesized and evaluated for their potential in conditions like Parkinson's disease.

In one study, strategic modifications to the benzylidene indanone scaffold led to the identification of compounds with high affinity for both A1 and A2A adenosine receptors. Specifically, substitutions on both the indanone ring system (Ring A) and the benzylidene ring (Ring B) were explored. This research identified that a methoxy group at the C4 position of the indanone ring, combined with specific hydroxy substitutions on the benzylidene ring, yielded compounds with binding affinities in the nanomolar range.

| Compound ID | Ring A Substitution | Ring B Substitution | A1 Ki (rat) | A2A Ki (rat) |

| 2c | C4-OCH₃ | 3'-OH | 41 nM | 97 nM |

| 2e | C4-OCH₃ | 3'-OH, 4'-OH | 42 nM | 78 nM |

This table presents the binding affinities (Ki) of two lead methoxy-substituted 2-benzylidene-1-indanone derivatives for rat adenosine A1 and A2A receptors.

These findings underscore the potential of the methoxy-substituted indanone scaffold in designing novel antagonists for adenosine receptors, which are crucial targets in neurodegenerative disease research.

Indanone derivatives have been widely investigated for their anti-inflammatory properties. Research has shown that these compounds can modulate the production of pro-inflammatory mediators. researchgate.net A series of isoxazole-fused 1-indanone derivatives demonstrated notable anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Several of these compounds exhibited stronger inhibition of inflammation than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govacs.org

The mechanism of action for many of these analogues involves the inhibition of key inflammatory pathways. Studies on sesquistilbene indanone analogues and other derivatives found they could significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, they have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. rjptonline.org One study identified a lead compound, 11k , that exerted its anti-inflammatory effects by inhibiting the TLR4/JNK/NF-κB signaling pathway. researchgate.net This highlights the potential of the indanone scaffold in developing new agents to treat inflammatory conditions.

The structural similarity of the indanone core to a portion of the Alzheimer's drug Donepezil has inspired extensive research into indanone derivatives as multi-target agents for this neurodegenerative disease. acs.orgnih.gov These efforts aim to simultaneously address several pathological factors of Alzheimer's, including cholinergic deficit, β-amyloid (Aβ) aggregation, oxidative stress, and monoamine oxidase (MAO) activity. acs.orgacs.orgnih.gov

Numerous studies have reported the synthesis of indanone derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine. nih.gov In one study, a series of 42 novel indan-1-one derivatives were synthesized and evaluated. acs.orgnih.gov Several compounds, notably D28, D29, D30, D37, D38, and D39 , demonstrated potent, multi-target activity by effectively inhibiting AChE, BChE, and MAO-B, while also preventing Aβ plaque aggregation and exhibiting significant antioxidant properties. acs.orgnih.gov

Another study identified indanone derivatives 9 and 14 as powerful AChE inhibitors with IC₅₀ values comparable to Donepezil. nih.gov These compounds also demonstrated remarkable inhibition of Aβ self-assembly and could catalyze the disaggregation of pre-formed Aβ fibrils. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Aβ Aggregation Inhibition |

| Compound 9 | AChE | 14.8 nM | 85.5% |

| Compound 14 | AChE | 18.6 nM | 83.8% |

| Compound 6a | AChE | 0.0018 µM | Not Reported |

| Compound 5c | AChE | 0.12 µM | Not Reported |

| Compound 7b | BChE | 0.04 µM | Not Reported |

| Compound 7h | AChE | 1.2 µM | 86.8% |

| Compound 7h | BChE | 0.3 µM | 86.8% |

This table summarizes the inhibitory activities of several lead indanone derivatives against key targets in Alzheimer's disease research. nih.govnih.govnih.govtbzmed.ac.ir

The consistent finding that these compounds can act on multiple disease-relevant targets makes the indanone scaffold a highly promising foundation for the development of new Alzheimer's therapies. acs.orgnih.gov

The indanone scaffold has been utilized as a building block for agents with antimicrobial and antiviral properties. nih.govacs.org Synthetic derivatives have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. rjptonline.orgresearchgate.net

In one study, a series of substituted indanone acetic acid derivatives were synthesized and screened for antimicrobial activity. The ortho-methoxyphenyl derivative 5d showed notable antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org Another study on aurone (B1235358) and indanone derivatives found that many compounds exhibited strong inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 15.625 µM. nih.gov

Research has also extended to antiviral applications, particularly against plant viruses. A series of chalcone (B49325) derivatives containing an indanone moiety were found to have good therapeutic and protective activities against the Tobacco Mosaic Virus (TMV). nih.govacs.org The target compounds N2 and N7 showed therapeutic EC₅₀ values of 70.7 µg/mL and 89.9 µg/mL, respectively, which were superior to the control drug ningnanmycin. nih.govacs.org Similarly, novel 1-indanone derivatives with oxime and oxime ether moieties were developed as potential immune activators to resist plant viruses like cucumber mosaic virus (CMV) and pepper mild mottle virus (PMMoV). nih.govbohrium.com

| Compound ID | Organism/Virus | Activity Metric | Result |

| 5d | C. albicans, A. niger | Antifungal | Better than other derivatives |

| A5, D2 | S. aureus | MIC | 15.625 µM |

| N2 | Tobacco Mosaic Virus | EC₅₀ (Therapeutic) | 70.7 µg/mL |

| N7 | Tobacco Mosaic Virus | EC₅₀ (Therapeutic) | 89.9 µg/mL |

| 27 | Pepper Mild Mottle Virus | EC₅₀ (Protective) | 140.5 mg L⁻¹ |

This table shows the antimicrobial and antiviral activities of selected indanone derivatives against various pathogens. rjptonline.orgnih.govacs.orgnih.govnih.gov

The indanone scaffold is a core component of several compounds investigated for their anticancer and cytotoxic activities. bohrium.com Research has demonstrated that these derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis (programmed cell death). frontiersin.orgnih.gov

A specific indanone-based thiazolyl hydrazone derivative, ITH-6 , was found to be particularly effective against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, KM 12). frontiersin.orgnih.govnih.gov Mechanistic studies revealed that ITH-6 arrests the cell cycle in the G2/M phase and induces apoptosis by increasing reactive oxygen species (ROS) and inhibiting tubulin polymerization. frontiersin.orgnih.gov

Another notable compound, Indanocine , has been identified as a microtubule-binding agent that selectively induces apoptosis in multidrug-resistant (MDR) cancer cells. researchgate.netnih.govoup.com Indanocine was shown to be more sensitive toward several MDR cell lines (e.g., MCF-7/ADR, HL-60/ADR) than their non-resistant parental cells. nih.govoup.com Its mechanism involves interacting with tubulin at the colchicine-binding site, which disrupts microtubule dynamics and triggers apoptosis. oup.comresearchgate.net

| Compound | Cell Line | Activity Metric | Result | Mechanism of Action |

| ITH-6 | HT-29 (Colon) | IC₅₀ | < 0.41 µM | G2/M arrest, Apoptosis, Tubulin inhibition |

| ITH-6 | COLO 205 (Colon) | IC₅₀ | < 0.41 µM | G2/M arrest, Apoptosis, Tubulin inhibition |

| ITH-6 | KM 12 (Colon) | IC₅₀ | < 0.41 µM | G2/M arrest, Apoptosis, Tubulin inhibition |

| Indanocine | MCF-7/ADR (Breast, MDR) | GI₅₀ | 0.007 µM | Apoptosis, Tubulin inhibition |

| Indanocine | HL-60/ADR (Leukemia, MDR) | GI₅₀ | 0.004 µM | Apoptosis, Tubulin inhibition |

This table presents the cytotoxic activity of lead indanone derivatives against various cancer cell lines. IC₅₀ represents the half-maximal inhibitory concentration, and GI₅₀ represents the 50% growth-inhibitory concentration. nih.govoup.com

Lead Optimization and Drug Design Strategies for Indanone-Based Compounds

The versatility of the indanone scaffold allows for systematic lead optimization through various drug design strategies. A predominant approach has been the development of multi-target-directed ligands (MTDLs), particularly in the context of complex multifactorial diseases like Alzheimer's. acs.orgnih.gov This strategy involves designing a single molecule capable of modulating multiple biological targets simultaneously. For example, indanone derivatives for Alzheimer's have been designed to inhibit both cholinesterases and MAO-B, while also possessing antioxidant and anti-amyloid aggregation properties. acs.orgacs.org

Pharmacophore hybridization is another key strategy. This involves combining the indanone core with other known pharmacophores to create hybrid molecules with enhanced or synergistic activities. researchgate.net For instance, donepezil- and rivastigmine-inspired indanone-carbamate hybrids have been synthesized, merging the key structural features of these known drugs to improve cholinesterase inhibition and Aβ aggregation inhibition. tbzmed.ac.irresearchgate.net

Structure-activity relationship (SAR) studies are crucial for rational drug design and lead optimization. rsc.org By synthesizing a library of analogues with systematic structural modifications, researchers can elucidate the chemical features necessary for biological activity. For 2-benzylidene-1-indanone derivatives, SAR studies have revealed that the type and position of substituents on both the indanone and benzylidene rings are critical for activity against targets like cholinesterases and adenosine receptors. nih.govresearchgate.net For example, in developing AChE inhibitors, dimethoxy substitution on the indanone ring and a direct ether linkage between the benzylidene and a third phenyl ring were found to be favorable for potent inhibitory activity. acs.org These systematic explorations guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. chemrxiv.org

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel molecular architectures with improved potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of a parent molecule. cambridgemedchemconsulting.com

Scaffold Hopping: This approach involves replacing the core molecular framework of a compound with a chemically distinct scaffold that maintains a similar three-dimensional arrangement of key functional groups. For derivatives of 2-amino-1-indanone, this could involve replacing the indanone core with other bicyclic or heterocyclic systems. For instance, a scaffold hopping strategy was successfully employed to generate new aryl 2-aminopyrimidine (B69317) inhibitors of MRSA biofilm formation from a 2-aminoimidazole parent structure. nih.gov This highlights how a related amino-heterocycle can serve as a viable replacement for the 2-aminoindanone moiety to explore new chemical space and biological activities. nih.gov Similarly, scaffold hopping from indoles to indazoles has been used to develop dual MCL-1/BCL-2 inhibitors, demonstrating the potential of modifying the core heterocyclic system to alter the target profile. rsc.org

Bioisosteric Replacement: This strategy focuses on the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, leading to comparable biological activity. cambridgemedchemconsulting.com In the context of 2-amino-6-methoxy-1-indanone, bioisosteric replacements could be applied to various parts of the molecule. For example, the methoxy group (-OCH₃) could be replaced by other small, electron-donating groups such as a hydroxyl (-OH), a methylthio (-SCH₃), or even a fluorine atom (-F) to modulate metabolic stability or binding interactions. The carbonyl group of the indanone could be replaced with a thiocarbonyl or other bioisosteres to alter its hydrogen bonding capacity and electronic properties. A novel bioisostere for the alpha-amino acid functionality, 3,4-diamino-3-cyclobutene-1,2-dione, has been successfully incorporated into NMDA antagonists, showcasing how the amino group can be replaced with a more complex functional group to achieve desired biological outcomes. nih.gov

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH₃) | Hydroxyl (-OH), Methylthio (-SCH₃), Fluorine (-F) | Modulate metabolic stability, alter hydrogen bonding, and electronic properties. |

| Carbonyl (C=O) | Thiocarbonyl (C=S), Oxime (C=NOH) | Alter hydrogen bonding capacity and electronic character. |

| Amino (-NH₂) | Hydroxyl (-OH), Methyl (-CH₃) | Change polarity and hydrogen bonding potential. |

| Phenyl ring | Pyridyl, Thienyl, or other heteroaromatic rings | Introduce new interaction points, improve solubility, and alter metabolic profile. |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful alternative to high-throughput screening for the identification of lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Once identified, these fragments can be optimized and grown into more potent, lead-like molecules.

The 2-amino-6-methoxy-1-indanone structure contains several features that make it amenable to FBDD. The indanone core can serve as a rigid scaffold to which different fragments can be attached. For example, a fragment library could be screened to identify small molecules that bind to a target of interest, and these fragments could then be linked to the 2-amino-6-methoxy-1-indanone scaffold to generate more potent inhibitors.

In a study targeting protein-protein interactions, a fragment-based approach successfully identified 2-aminobenzothiazole (B30445) as a binder. nih.gov This fragment shares some structural similarities with the 2-aminoindanone core and demonstrates how small, amino-containing heterocyclic fragments can be used as starting points for inhibitor design. nih.gov The identified fragments can then be grown, merged, or linked to develop more potent compounds. For instance, a fragment hit could be expanded by adding substituents to the aromatic ring or the amino group of a 2-aminoindanone analogue to improve its binding affinity and selectivity.

| FBDD Strategy | Application to 2-Amino-6-methoxy-1-indanone Analogues | Example |

| Fragment Growing | A confirmed fragment hit is elaborated by adding chemical functionalities to improve interactions with the target protein. | Adding a phenyl group to the amino function of a 2-aminoindanone fragment to occupy an adjacent hydrophobic pocket in the target's binding site. |

| Fragment Merging | Two or more fragments that bind to adjacent sites on the target are combined into a single, more potent molecule. | Merging a methoxy-indanone fragment with another fragment that binds nearby to create a single compound with higher affinity. |

| Fragment Linking | Two fragments that bind to distinct sites on the target are connected by a chemical linker. | Linking a 2-aminoindanone fragment to another unrelated fragment via a flexible alkyl chain to bridge two binding sites. |

Rational Drug Design and Computational Chemistry for Indanone Derivatives

Rational drug design and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the design of novel compounds with desired biological activities. These approaches are particularly useful for optimizing the properties of known scaffolds like indanone.

Computational studies on methoxy-substituted indanones have provided insights into their energetic properties and the influence of the methoxy group on the molecule's stability. mdpi.com High-level ab initio calculations have been used to determine the gas-phase enthalpies of formation for various methoxy-indanones, and these theoretical results have shown good agreement with experimental data. mdpi.com Such studies are crucial for understanding the structure-activity relationships of these compounds.

Molecular docking simulations can be employed to predict the binding mode of 2-amino-6-methoxy-1-indanone analogues within the active site of a target protein. This information can guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies could reveal key hydrogen bonds or hydrophobic interactions that can be enhanced by modifying the substituents on the indanone ring.

In a study on 2-benzylidene-1-indanone derivatives, rational design was used to explore their potential as A₁ and A₂A adenosine receptor antagonists. nih.gov By systematically modifying the substitution pattern on both the indanone and benzylidene rings, researchers were able to identify compounds with nanomolar affinity for these receptors. nih.gov This work exemplifies how a rational, iterative approach of synthesis and biological evaluation, guided by an understanding of the target, can lead to the discovery of potent and selective ligands.

| Computational Method | Application to Indanone Derivatives | Information Gained |

| Molecular Docking | Predicting the binding orientation of 2-amino-6-methoxy-1-indanone analogues in a target's active site. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding pose and understanding the conformational changes upon ligand binding. |

| Quantum Mechanics (QM) Calculations | Calculating the electronic properties and energies of indanone derivatives. | Understanding the reactivity, stability, and intramolecular interactions of the compounds. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of indanone derivatives to their biological activity. | Predicting the activity of new, unsynthesized analogues and identifying key structural features for activity. |

Future Directions and Research Perspectives on 2 Amino 6 Methoxy 1 Indanone Hydrochloride

Exploration of Novel Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the development of efficient, scalable, and sustainable synthetic routes. While classical methods for constructing the 1-indanone (B140024) core, such as intramolecular Friedel–Crafts reactions and Nazarov cyclizations, are well-established, future research will likely focus on innovative methodologies that offer improved yields, stereoselectivity, and environmental compatibility. beilstein-journals.orgresearchgate.net

Key areas for future synthetic exploration include:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to produce specific enantiomers of 2-Amino-6-methoxy-1-indanone and its derivatives. This is crucial as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Flow Chemistry: Implementing continuous flow synthesis processes. This approach can offer superior control over reaction parameters, enhance safety for hazardous reactions, and facilitate easier scaling-up from laboratory to industrial production.

Green Chemistry Approaches: Utilizing more environmentally friendly reagents and solvents, exploring microwave-assisted synthesis to reduce reaction times, and employing mechanochemical methods like ball-milling to minimize solvent use. beilstein-journals.orgrsc.org

Combinatorial Chemistry: Creating libraries of 2-Amino-6-methoxy-1-indanone analogs by developing robust synthetic routes compatible with a wide range of building blocks. This would accelerate the exploration of structure-activity relationships.

A comparative table of potential synthetic strategies is outlined below.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | Access to single enantiomers, improved therapeutic index. | Development of novel chiral catalysts and ligands. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields. beilstein-journals.org | Broadening the scope of compatible reactions. |

| Mechanochemical Synthesis | Reduced solvent waste, novel reactivity. rsc.org | Exploring applications for key bond-forming steps. |

Discovery of New Biological Targets and Therapeutic Applications

The 1-indanone framework is a versatile scaffold present in compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. beilstein-journals.orgresearchgate.net Future research on 2-Amino-6-methoxy-1-indanone hydrochloride should systematically explore its potential against a wider range of biological targets to uncover novel therapeutic applications.

Promising research directions include:

Target-Based Screening: Evaluating the compound and its derivatives against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases. Methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives, for instance, have been investigated as antagonists for adenosine (B11128) A1 and A2A receptors, suggesting a potential role in treating neurological conditions like Parkinson's disease. nih.gov

Phenotypic Screening: Using high-content screening in various cell-based models of disease (e.g., cancer, neurodegeneration, inflammation) to identify unexpected therapeutic effects without a preconceived target.

Exploring Novel Mechanisms: Investigating emerging targets such as E3 ubiquitin ligases. Computational studies have shown that indanone derivatives can bind to cereblon (CRBN), a component of an E3 ubiquitin ligase complex, suggesting potential applications in areas like multiple myeloma. manipal.edunih.gov

Anti-Allergic and Inflammatory Conditions: Building on studies of related aminoindanones that have shown mast cell stabilizing activity, further investigation into the potential of this compound for treating allergies and inflammatory disorders is warranted. researchgate.netnih.gov

The table below summarizes potential new therapeutic areas for investigation.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Cereblon (CRBN), Tubulin, Kinases | Indanone derivatives have shown anticancer activity and binding to novel targets like CRBN. beilstein-journals.orgmanipal.edunih.gov |

| Neurodegenerative Diseases | Adenosine A1/A2A receptors, Monoamine Oxidase (MAO) | The indanone scaffold is present in drugs for Alzheimer's and Parkinson's disease. researchgate.netnih.gov |

| Inflammatory Disorders | Mast cells, Cyclooxygenase (COX) enzymes | Related aminoindanones exhibit mast cell stabilization and anti-inflammatory properties. researchgate.netnih.gov |

| Infectious Diseases | Viral and bacterial enzymes | The core structure has been associated with antiviral and antibacterial activities. beilstein-journals.orgresearchgate.net |

Advanced SAR and Mechanism-of-Action Studies

A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound into a clinical candidate. Future research must involve the systematic synthesis and biological evaluation of analogs of this compound to delineate the structural features essential for activity and selectivity.

Key approaches will include:

Systematic Analog Synthesis: Modifying each part of the molecule—the amino group at the 2-position, the methoxy (B1213986) group at the 6-position, the aromatic ring, and the carbonyl group—to probe its contribution to biological activity. SAR studies on related N-substituted aminoindanones have shown that the nature of the amine substituent is critical for mediator release inhibition effects. researchgate.netnih.gov

Computational Modeling: Utilizing molecular docking and molecular dynamics (MD) simulations to predict how analogs bind to their biological targets. manipal.edumdpi.com These computational studies can rationalize observed SAR and guide the design of new, more potent compounds.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of compound-target interactions.

Target Deconvolution: For compounds identified through phenotypic screening, using chemoproteomics and other advanced techniques to identify the specific molecular target responsible for the observed biological effect.

Integration of Artificial Intelligence and Machine Learning in Indanone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape by accelerating timelines and improving the predictive accuracy of preclinical development. metall-mater-eng.comijsrst.com The application of these computational tools to indanone research holds immense promise.

Future applications of AI/ML in this area include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like Random Forest and Graph Neural Networks. metall-mater-eng.com These models can be trained on existing data for indanone derivatives to predict the biological activity and physicochemical properties of novel, virtual compounds, thereby prioritizing synthetic efforts. nih.gov

Virtual Screening: Employing AI-powered docking and virtual screening platforms to rapidly screen vast virtual libraries of indanone derivatives against specific protein targets, identifying promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Using generative AI models to design entirely new indanone-based molecules with optimized properties for a given biological target.

Synthesis Planning: Leveraging AI tools for computer-assisted synthesis planning (CASP) to identify the most efficient and viable routes for synthesizing novel indanone analogs. iscientific.org

The integration of these computational approaches is expected to significantly de-risk and expedite the journey of promising indanone compounds from initial discovery to clinical development.

| AI/ML Application | Objective | Potential Impact |

| Predictive QSAR | Forecast biological activity and properties of new analogs. | Prioritize synthesis of most promising compounds. |

| Generative Models | Design novel indanone structures with desired characteristics. | Expand chemical space and discover novel intellectual property. |

| Virtual Screening | Identify potential hits from large virtual libraries. | Reduce time and cost of initial hit identification. metall-mater-eng.com |

| Computer-Assisted Synthesis | Propose optimal synthetic pathways. iscientific.org | Improve the efficiency and success rate of chemical synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6-methoxy-1-indanone hydrochloride, and what parameters critically affect reaction yield?

- Methodology : The synthesis typically involves functionalizing the indanone scaffold with methoxy and amino groups. Critical parameters include:

- Protection/Deprotection : Use of HCl to stabilize the amino group as a hydrochloride salt, as seen in structurally related compounds (e.g., methyl 6-aminohexanoate hydrochloride) .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the methoxy or amino positions.

- Temperature Control : Maintaining temperatures between 0–25°C during acid-sensitive steps to avoid decomposition .

- Yield Optimization : Pilot reactions with varying stoichiometric ratios (e.g., 1:1.2 for amine:ketone) and monitoring via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent moisture absorption, as hydrochloride salts are hygroscopic .

- Storage :

- Short-term: Room temperature in airtight containers with desiccants (silica gel).

- Long-term: Refrigeration (2–8°C) to mitigate degradation, as recommended for similar amino-indanone derivatives .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. What analytical techniques are essential for confirming the identity of this compound?

- Structural Confirmation :

- 1H/13C NMR : Compare chemical shifts to related compounds (e.g., 7-methoxy-1-indanone: δ 3.8 ppm for methoxy, δ 2.6–3.1 ppm for indanone protons) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .

- Purity Analysis :

- HPLC : C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., ketone for nucleophilic attack) .

- Solvent Effects : Include PCM models to simulate polar protic solvents (e.g., water) and predict solvolysis pathways .

Q. What strategies resolve conflicting spectral data when characterizing derivatives of this compound?

- Isomer Differentiation :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methoxy vs. aromatic protons) .

- X-ray Crystallography : Confirm regiochemistry of substituents for ambiguous cases .

- Impurity Profiling :

- LC-MS/MS : Identify byproducts (e.g., deaminated or demethoxylated derivatives) using fragmentation patterns .

Q. How can the purification process be optimized for large-scale synthesis of this compound?

- Recrystallization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.